molecular formula C₂₄H₂₃ClO B118057 (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene CAS No. 97818-83-2

(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene

Cat. No.: B118057
CAS No.: 97818-83-2
M. Wt: 362.9 g/mol
InChI Key: GWAJMDNEUFHRBV-VHXPQNKSSA-N
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Description

(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is an organic compound that belongs to the class of synthetic estrogens It is characterized by its unique structure, which includes a chloroethoxyphenyl group and a diphenylbutene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2-chloroethoxy)benzaldehyde with 1,2-diphenylethanone in the presence of a base, such as potassium carbonate, to form the corresponding chalcone intermediate. This intermediate is then subjected to a Wittig reaction using a suitable phosphonium ylide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethoxy group, leading to the formation of different ether derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium ethoxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ether derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is used as a precursor for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential estrogenic activity. It can be used to investigate the effects of synthetic estrogens on cellular processes and hormone receptor interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of estrogen-related disorders.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which play crucial roles in regulating reproductive and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Tamoxifen: Another synthetic estrogen with a similar diphenylbutene structure.

    Clomiphene: A selective estrogen receptor modulator with comparable biological activity.

    Raloxifene: A synthetic estrogen with structural similarities and therapeutic applications.

Uniqueness

(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene stands out due to its specific chloroethoxyphenyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-(2-chloroethoxy)-4-[(Z)-1,2-diphenylbut-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAJMDNEUFHRBV-VHXPQNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50422915
Record name AC1O4MTG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97818-83-2
Record name AC1O4MTG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50422915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Z-1,2-Diphenyl-1-[4-(2-chloroethoxy)phenyl]butene(1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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